6-(Ethylcarbamoyl)pyridin-3-ylboronic acid
Overview
Description
6-(Ethylcarbamoyl)pyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C8H11BN2O3. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an ethylcarbamoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound may interact with various organic substrates in the context of this reaction.
Mode of Action
The mode of action of 6-(Ethylcarbamoyl)pyridine-3-boronic acid likely involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid or ester acts as a nucleophile, transferring an organic group to a palladium complex in a process known as transmetalation . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 6-(Ethylcarbamoyl)pyridine-3-boronic acid may participate, is a key step in many synthetic pathways . The ability to form carbon-carbon bonds enables the construction of complex organic molecules from simpler precursors. The exact pathways affected would depend on the specific context of the reaction and the other reactants involved.
Pharmacokinetics
Boronic acids and their esters are generally known for their stability and ease of handling , which may influence their bioavailability.
Result of Action
The primary result of the action of 6-(Ethylcarbamoyl)pyridine-3-boronic acid is likely the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of complex organic molecules, with potential applications in various fields such as pharmaceuticals and materials science.
Action Environment
The action of 6-(Ethylcarbamoyl)pyridine-3-boronic acid, like other boronic acids and esters, can be influenced by various environmental factors. For example, the Suzuki–Miyaura reaction typically requires a palladium catalyst and a base . The reaction is also known for its tolerance of a wide range of functional groups and reaction conditions . Certain factors, such as the presence of water or oxygen, can potentially lead to the degradation of the boronic acid or ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylcarbamoyl)pyridin-3-ylboronic acid typically involves the reaction of 6-bromo-3-pyridinecarboxylic acid with ethyl isocyanate to form the ethylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylcarbamoyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like diethyl ether.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Ethylcarbamoyl)pyridin-3-ylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyridine ring.
Pinacolborane: A boronic ester with a pinacol protecting group.
3-Pyridinylboronic acid: Lacks the ethylcarbamoyl group, making it less versatile in certain applications.
Uniqueness
6-(Ethylcarbamoyl)pyridin-3-ylboronic acid is unique due to the presence of both the ethylcarbamoyl and boronic acid groups, which confer distinct reactivity and binding properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[6-(ethylcarbamoyl)pyridin-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-2-10-8(12)7-4-3-6(5-11-7)9(13)14/h3-5,13-14H,2H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXJXXKUBFCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)NCC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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